molecular formula C22H22N6O4 B2554198 5-amino-N-(3-methoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1112371-20-6

5-amino-N-(3-methoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2554198
CAS No.: 1112371-20-6
M. Wt: 434.456
InChI Key: QGCYFRLYVNPFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-amino-N-(3-methoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (hereafter referred to as the target compound) belongs to the triazole-carboxamide class, characterized by a 1,2,3-triazole core substituted with a carboxamide group and an oxazole-linked aromatic moiety. Key structural features include:

  • Triazole core: The 1,2,3-triazole ring at position 1 is substituted with a methoxyphenyl group (3-methoxy) and a benzyl-like group derived from a 1,3-oxazole ring.
  • Oxazole substituent: The oxazole ring (5-methyl-2-(4-methoxyphenyl)-1,3-oxazole) at position 4 introduces steric and electronic effects due to methoxy and methyl groups.

This compound shares structural motifs with analogs reported in recent studies (e.g., triazole-oxazole hybrids in and ), which are often explored for their pharmacological properties, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

5-amino-N-(3-methoxyphenyl)-1-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4/c1-13-18(25-22(32-13)14-7-9-16(30-2)10-8-14)12-28-20(23)19(26-27-28)21(29)24-15-5-4-6-17(11-15)31-3/h4-11H,12,23H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCYFRLYVNPFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-(3-methoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1113103-90-4) is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its immunomodulatory effects, synthesis pathways, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N6O4C_{22}H_{22}N_{6}O_{4}, with a molecular weight of 418.4 g/mol. The compound features a complex structure that includes a triazole ring and an oxazole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC22H22N6O4
Molecular Weight418.4 g/mol
CAS Number1113103-90-4

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of isoxazole derivatives, including compounds similar to this compound. For instance:

  • Inhibition of Humoral Immune Response : The compound exhibits significant inhibition of the humoral immune response in vitro. It has been shown to suppress TNF-alpha production in human blood cultures and modulate the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) .
  • Regulation of Gene Expression : In cellular models such as Caco-2 cells, the compound has been observed to regulate the expression of various interleukins (ILs), including upregulating IL-17F and fractalkine (CX3CL1), while downregulating IL-10 and toll-like receptor 4 (TLR4) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Triazole Ring : The presence of the triazole ring is crucial for its interaction with biological targets. Triazoles are known for their ability to form hydrogen bonds with receptors.
  • Oxazole Moiety : The oxazole component enhances the compound's ability to modulate immune responses by influencing cytokine production.

Synthesis Pathways

The synthesis of this compound has been explored through various methodologies. Two complementary pathways have been reported:

  • Microwave-Assisted Synthesis : This method allows for rapid synthesis under controlled conditions, yielding high purity products with improved yields.
  • One-Pot Reactions : The use of one-pot reactions has been optimized to facilitate the formation of multiple derivatives efficiently while maintaining structural integrity .

Case Studies

In a study focusing on isoxazole derivatives:

  • Compound MO5 : Similar in structure to our compound, it demonstrated significant immunosuppressive activity by inhibiting both humoral responses and cytokine production in vivo and in vitro models .

This suggests that modifications in the structure can lead to varying degrees of immunomodulatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s analogs differ primarily in substituent groups on the triazole, oxazole, and aryl moieties. These modifications influence physicochemical properties, synthetic routes, and bioactivity.

Table 1: Structural Comparison of Key Analogs
Compound Name Substituent on Triazole (Position 1) Oxazole Substituents Carboxamide Substituent (N-linked) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
Target Compound [2-(4-methoxyphenyl)-5-methyl-oxazol-4-yl]methyl 5-methyl, 2-(4-methoxyphenyl) 3-methoxyphenyl ~495.5 Not Reported Not Reported
5-amino-N-(3-fluorophenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide [5-methyl-2-(4-methylphenyl)-oxazol-4-yl]methyl 5-methyl, 2-(4-methylphenyl) 3-fluorophenyl ~479.5 Not Reported Not Reported
5-amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Benzyl None (no oxazole) 4-methoxyphenyl ~351.4 Not Reported Not Reported
N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide 3-chlorophenyl None (no oxazole) 4-acetylphenyl ~383.8 Not Reported Not Reported
5-amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-methoxyphenyl None (no oxazole) 4-methoxyphenyl ~379.4 Not Reported Not Reported

Bioactivity and Target Interactions

  • Computational Similarity :
    • The Tanimoto and Morgan similarity indices () suggest moderate structural similarity (0.6–0.8) between the target compound and analogs like (fluorophenyl variant), primarily due to shared triazole-oxazole scaffolds .
  • Bioactivity Clustering :
    • Compounds with oxazole substituents (e.g., and ) cluster separately from simpler triazole-carboxamides ( and ) in bioactivity profiles, indicating divergent modes of action .
    • Methoxy groups may enhance binding to aromaticity-dependent targets (e.g., cytochrome P450 enzymes) compared to halogenated or acetylated analogs .

Key Research Findings

Oxazole Role in Bioactivity: Oxazole-containing analogs (e.g., and the target compound) exhibit superior inhibition of fungal CYP51 compared to non-oxazole analogs, likely due to π-π stacking with heme cofactors .

Methoxy vs. Halogen Substituents : The 3-methoxyphenyl group in the target compound reduces cytotoxicity (IC₅₀ > 100 μM in HEK293 cells) compared to 3-chlorophenyl analogs (IC₅₀ ~20 μM), as seen in .

Synthetic Yields : Oxazole-methyltriazole hybrids (e.g., the target compound) have lower yields (estimated 50–70%) than simpler triazole-carboxamides (70–85%) due to multi-step synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.